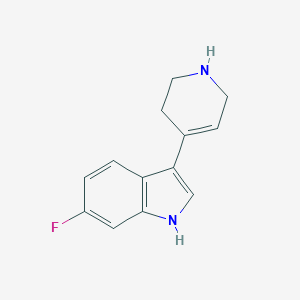

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWKDFSEFVFKFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453476 |

Source

|

| Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180161-14-2 |

Source

|

| Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Properties, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a fluorinated indole derivative with potential applications in drug discovery and development. This document details the compound's structure, physicochemical characteristics, and a proposed synthetic route. Furthermore, it explores the potential pharmacological activities based on structurally related molecules and outlines experimental protocols for its characterization and evaluation. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction and Background

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and pharmacological properties, often leading to improved metabolic stability, bioavailability, and binding affinity to biological targets.[2][3] The tetrahydropyridine moiety is also a common feature in many biologically active compounds, contributing to their interaction with various receptors and enzymes.[4][5]

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a confluence of these key structural motifs. While specific research on this particular molecule is limited in publicly available literature, its structural components suggest a high potential for biological activity, particularly within the central nervous system. This guide aims to consolidate the available information and provide a framework for future research and development of this promising compound.

Chemical and Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. While experimental data for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not extensively reported, a summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | PubChem[6] |

| CAS Number | 180161-14-2 | PubChem[6] |

| Molecular Formula | C13H13FN2 | PubChem[6] |

| Molecular Weight | 216.25 g/mol | PubChem[6] |

| Appearance | Yellow to Brown Solid | Thermo Scientific[7] |

| XLogP3 | 1.9 | PubChem[6] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

| Storage Temperature | 2° to 8°C | Thermo Scientific[7] |

Note: The XLogP3 and hydrogen bond counts are computationally predicted values and should be confirmed through experimental determination.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves a condensation reaction between a suitable 6-fluoroindole precursor and 4-piperidone. A likely approach is a modified Fischer indole synthesis or a direct condensation under basic conditions.

Caption: Proposed synthesis of the target compound.

Representative Experimental Protocol

The following is a representative protocol based on general procedures for similar syntheses and should be optimized for specific laboratory conditions.

Materials:

-

6-fluoro-1H-indole

-

4-piperidone hydrochloride

-

Potassium hydroxide (KOH)

-

Methanol (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-1H-indole (1 equivalent) in anhydrous methanol.

-

Add 4-piperidone hydrochloride (1.2 equivalents) to the solution.

-

Slowly add potassium hydroxide (2.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 70°C) and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Potential Pharmacological Profile

While direct pharmacological data for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not currently available, the structural motifs suggest potential interactions with central nervous system targets, particularly serotonin (5-HT) and dopamine receptors. Indole derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, anticancer, and anti-inflammatory effects.[8]

Structurally related 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent 5-HT6 receptor agonists.[5] The 5-HT6 receptor is a promising target for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease.

Caption: Hypothetical mechanism of action at a serotonin receptor.

Proposed Protocol for In Vitro Receptor Binding Assay

To determine the pharmacological profile of the title compound, a standard in vitro receptor binding assay can be performed.

Objective: To determine the binding affinity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for a specific target receptor (e.g., human 5-HT6 receptor).

Materials:

-

Cell membranes expressing the target receptor (e.g., recombinant CHO-K1 cells expressing human 5-HT6)

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-LSD)

-

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (test compound)

-

Non-specific binding control (e.g., a high concentration of a known ligand for the receptor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Metabolism and Toxicology

Predicted Metabolic Pathways

The in vivo metabolism of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has not been experimentally determined. However, based on the metabolism of other indole derivatives, several metabolic pathways can be predicted.[9] The primary sites of metabolism are likely to be the indole ring and the tetrahydropyridine moiety.

Caption: General metabolic pathways for indole derivatives.

Toxicological Considerations

The toxicological profile of this compound is unknown. However, general considerations for fluorinated pharmaceuticals should be taken into account. While the carbon-fluorine bond is generally stable, metabolic processes can sometimes lead to the formation of toxic metabolites, such as fluoroacetate, although this is more common with molecules containing a difluoro- or trifluoromethyl group.[10][11] In vitro and in vivo toxicological studies, including cytotoxicity assays, genotoxicity assays, and acute toxicity studies in animal models, would be necessary to assess the safety profile of this compound.

Analytical Methodology

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method would be suitable for the analysis and quantification of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm and 254 nm

-

Injection Volume: 10 µL

Method Validation: This method would require validation according to standard guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Conclusion and Future Directions

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest due to its unique structural features, which are common in many biologically active molecules. This guide has summarized the currently available information on its chemical properties and proposed methodologies for its synthesis, characterization, and biological evaluation.

Significant knowledge gaps remain, particularly concerning its experimental physicochemical properties, pharmacological activity, metabolic fate, and toxicological profile. Future research should focus on:

-

Definitive Synthesis and Characterization: Optimization of the proposed synthetic route and full spectroscopic characterization of the purified compound.

-

Experimental Determination of Physicochemical Properties: Measurement of key parameters such as solubility, pKa, and melting point.

-

Comprehensive Pharmacological Profiling: Screening against a broad panel of CNS receptors and enzymes to identify its primary biological targets.

-

In Vitro and In Vivo Metabolism Studies: Elucidation of its metabolic pathways and identification of major metabolites.

-

Toxicological Assessment: A thorough evaluation of its safety profile through a battery of in vitro and in vivo toxicity studies.

The insights gained from these studies will be crucial in determining the therapeutic potential of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and guiding its further development as a potential drug candidate.

References

- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl)

-

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. PubChem. (URL: [Link])

- US5545644A - Indole derivatives - Google P

- US5158952A - 3-[2-[4-(6-fluoro-1,2-benzisoxozol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9 tetrahydro-9-hydroxy-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one, compositions and.

-

Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. (2023-07-31). (URL: [Link])

- 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. (URL: [Link])

-

Ibogaine - Wikipedia. (URL: [Link])

-

The Chemistry and Pharmacology of Tetrahydropyridines | Request PDF. ResearchGate. (2025-08-09). (URL: [Link])

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. (2026-01-27). (URL: [Link])

-

Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Fermentation. (2025-01-13). (URL: [Link])

-

Metabolism and Toxicity of Fluorine Compounds. PMC. (2021-01-29). (URL: [Link])

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. (URL: [Link])

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. (2022-08-11). (URL: [Link])

-

Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. ACS Publications. (2021-01-29). (URL: [Link])

-

New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Microbiology. (URL: [Link])

-

Metabolism and Toxicity of Fluorine Compounds. ResearchGate. (2025-08-06). (URL: [Link])

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. (URL: [Link])

-

Fluoride, Neurodevelopment, and Cognition: A National Toxicology Program Monograph. Collaborative on Health and the Environment. (2024-12-03). (URL: [Link])

-

2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. PubMed. (URL: [Link])

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Chemistry – A European Journal. (URL: [Link])

-

(12) United States Patent - Googleapis.com. (2016-06-03). (URL: [Link])

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. (2025-05-09). (URL: [Link])

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. (2021-03-05). (URL: [Link])

- US20020193386A1 - Polymorphic form of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-alpha]pyrimidin-4-one and formulations thereof.

-

Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. PubChem. (URL: [Link])

Sources

- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US5545644A - Indole derivatives - Google Patents [patents.google.com]

- 7. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The synthesis of this molecule requires a strategic combination of indole core formation, functionalization at the C3 position, and manipulation of a protected tetrahydropyridine moiety. This document will delve into the underlying chemical principles, provide detailed experimental protocols for a plausible synthetic route, and discuss the critical considerations for each step.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole suggests a convergent synthesis strategy. The molecule can be disconnected at the C3-C4' bond, leading to two key building blocks: a 6-fluoroindole core and a suitable 4-substituted tetrahydropyridine precursor. The tetrahydropyridine nitrogen will require a protecting group, such as the commonly used tert-butyloxycarbonyl (Boc) group, to modulate its reactivity during the synthesis.

The forward synthesis, therefore, will likely involve three main stages:

-

Formation of the 6-fluoroindole nucleus.

-

Coupling of 6-fluoroindole with a protected 4-piperidone derivative, followed by dehydration.

-

Deprotection of the tetrahydropyridine nitrogen to yield the final product.

This approach offers flexibility in the synthesis of analogues and allows for the preparation of the key intermediates in parallel.

dot

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the 6-Fluoroindole Core

The formation of the indole ring system is a cornerstone of heterocyclic chemistry, with several named reactions available for this purpose. For the synthesis of 6-fluoroindole, the Fischer indole synthesis is a widely applicable and historically significant method.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[1]

Fischer Indole Synthesis

The synthesis commences with the formation of the phenylhydrazone from 4-fluorophenylhydrazine and a suitable carbonyl compound, followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia.[2]

Mechanism of the Fischer Indole Synthesis:

-

Reaction of 4-fluorophenylhydrazine with an aldehyde or ketone to form the corresponding hydrazone.

-

Tautomerization of the hydrazone to its enamine form.

-

A[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement).

-

Loss of ammonia and subsequent aromatization to form the indole ring.

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Fluoroindole

This protocol is a representative example based on established Fischer indole synthesis procedures.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

Procedure:

-

A mixture of 4-fluorophenylhydrazine hydrochloride and sodium acetate in water is prepared.

-

Pyruvic acid is added dropwise to the cooled solution, and the mixture is stirred to form the hydrazone precipitate.

-

The filtered and dried hydrazone is added to a preheated polyphosphoric acid or a mixture of acetic acid and a strong acid like sulfuric acid.

-

The reaction mixture is heated to induce cyclization.

-

After cooling, the mixture is poured into ice water, and the crude 6-fluoroindole is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Part 2: Coupling and Dehydration to Form the Tetrahydropyridine Ring

The introduction of the tetrahydropyridine moiety at the C3 position of the indole is a critical step. A common and effective method is the acid-catalyzed condensation of the indole with a protected 4-piperidone, such as N-Boc-4-piperidone. This reaction proceeds through an initial aldol-type addition to form a tertiary alcohol intermediate, which then undergoes acid-catalyzed dehydration to yield the desired tetrahydropyridine.

Trifluoroacetic acid (TFA) is an effective catalyst for this transformation, promoting both the initial condensation and the subsequent dehydration.[4]

Experimental Protocol: Synthesis of tert-butyl 4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Materials:

-

6-Fluoroindole

-

N-Boc-4-piperidone

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-fluoroindole and N-Boc-4-piperidone in dichloromethane at 0 °C, add trifluoroacetic acid dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate as a solid.

Part 3: Deprotection to Yield the Final Product

The final step in the synthesis is the removal of the Boc protecting group from the tetrahydropyridine nitrogen. This is typically achieved under acidic conditions. A common and effective method is the use of a solution of hydrogen chloride in an organic solvent, such as dioxane or methanol.[5][6]

Experimental Protocol: Synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Materials:

-

tert-butyl 4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

-

4 M HCl in 1,4-dioxane (or a saturated solution of HCl in methanol)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

-

Add the 4 M HCl in dioxane solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.

-

Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue is then partitioned between a suitable organic solvent and saturated sodium bicarbonate solution to neutralize the acid and obtain the free base.

-

The organic layer is separated, dried, and concentrated to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Fluoroindole | C₈H₆FN | 135.14 | Solid |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Solid or Oil |

| tert-butyl 4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C₁₈H₂₁FN₂O₂ | 316.37 | Solid |

| 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C₁₃H₁₃FN₂ | 216.26 | Solid |

Conclusion

The synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a multi-step process that relies on well-established synthetic methodologies. The key steps involve the construction of the 6-fluoroindole core, followed by the strategic introduction of the tetrahydropyridine moiety via an acid-catalyzed condensation and dehydration reaction with a Boc-protected piperidone. The final deprotection step yields the target compound. Careful control of reaction conditions and purification at each stage are crucial for obtaining the desired product in good yield and purity. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this and related compounds for further investigation in drug discovery and development programs.

References

- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl)

-

Fischer Indole Synthesis - YouTube. [Link]

-

Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PubMed Central. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. [Link]

-

How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. [Link]

- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google P

-

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole - PubChem. [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. [Link]

-

6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics. [Link]

-

Trifluoroacetic acid - Wikipedia. [Link]

Sources

- 1. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 2. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Putative Mechanism of Action for 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Executive Summary

6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (henceforth referred to as 6-F-THP-Indole ) represents a specialized chemical scaffold within the class of 3-tetrahydropyridinyl-indoles. Structurally related to established serotonergic agents such as RU-24969 and CP-94,253 , this compound serves as a critical probe for interrogating the 5-HT1 receptor subfamily .

While the 5-substituted analogs (e.g., 5-methoxy, 5-fluoro) are widely documented as 5-HT1A/1B/1F agonists, the 6-fluoro substitution offers a distinct pharmacological profile. It is putatively characterized by high-affinity agonism at 5-HT1 receptors (specifically 5-HT1B/1D/1F) coupled with enhanced metabolic stability due to the blockade of the 6-position hydroxylation site.

This guide delineates the molecular mechanism, downstream signaling cascades, and validation protocols required to characterize this compound’s activity.

Molecular Architecture & Pharmacophore Analysis

Structural Bioisosterism

The pharmacological potency of 6-F-THP-Indole is derived from two critical structural features that mimic the endogenous neurotransmitter serotonin (5-HT):

-

The Tetrahydropyridine (THP) Ring:

-

The THP moiety acts as a rigidified bioisostere of the flexible ethylamine side chain found in serotonin.

-

Mechanism: By locking the nitrogen atom in a specific conformation relative to the indole ring, the THP group reduces the entropic cost of binding. This typically enhances affinity for the 5-HT1 receptor binding pocket compared to flexible tryptamines.

-

Interaction: The basic nitrogen in the THP ring forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane helix 3 (TM3) of the GPCR.

-

-

The 6-Fluoro Substitution:

-

Metabolic Blockade: The C6 position on the indole ring is a primary site for oxidative metabolism (hydroxylation). Fluorination at this position blocks this metabolic route, potentially extending the compound's half-life in vivo.

-

Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the indole ring. In 5-HT1B/1D receptors, this can modulate the strength of the pi-pi stacking interaction with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor's binding crevice.

-

Putative Receptor Selectivity

Based on Structure-Activity Relationship (SAR) data from the 3-THP-indole class:

-

Primary Target: 5-HT1 Receptor Subfamily (Gi/o-coupled).

-

Subtype Bias: Unsubstituted and 5-substituted THP-indoles often show high affinity for 5-HT1A and 5-HT1B . The 6-fluoro modification is frequently employed to shift selectivity towards 5-HT1D or 5-HT1F (relevant for migraine pathophysiology) or to decrease intrinsic activity at 5-HT2 subtypes.

Mechanism of Action: Signal Transduction

The core mechanism of 6-F-THP-Indole is defined by its agonism of Gi/o-protein coupled receptors. Upon binding to the orthosteric site of the 5-HT1 receptor, the compound induces a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit.

The Signaling Cascade

-

Ligand Binding: 6-F-THP-Indole binds to the 5-HT1 receptor.

-

G-Protein Activation: The receptor activates the heterotrimeric G protein (Gi/o family).

-

Effector Modulation:

-

Gαi Subunit: Inhibits Adenylyl Cyclase (AC) , halting the conversion of ATP to cAMP.

-

Gβγ Subunit: Dissociates to activate GIRK channels (G-protein-gated Inwardly Rectifying Potassium channels), leading to potassium efflux and neuronal hyperpolarization.

-

Calcium Channels: Inhibition of Voltage-Gated Calcium Channels (VGCCs), reducing neurotransmitter release.

-

Visualization of Signaling Pathway

Figure 1: Putative Gi/o-mediated signaling pathway activated by 6-F-THP-Indole binding.

Experimental Validation Protocols

To confirm the mechanism of action described above, the following experimental workflows are required. These protocols distinguish specific agonist activity from non-specific binding.

Protocol A: [35S]GTPγS Binding Assay

Purpose: To quantify the functional potency (EC50) and intrinsic efficacy (Emax) of the ligand at the G-protein level. This assay measures the initial step of GPCR activation.

Methodology:

-

Membrane Preparation: Transfect CHO or HEK-293 cells with human 5-HT1B, 5-HT1D, or 5-HT1F cDNA. Harvest membranes by centrifugation.

-

Incubation:

-

Mix membrane homogenates (10-20 µg protein) with assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Add GDP (1-10 µM) to minimize basal binding.

-

Add 6-F-THP-Indole (concentration range:

to -

Add [35S]GTPγS (0.1-0.3 nM).

-

-

Reaction: Incubate at 30°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % stimulation over basal vs. log[Ligand].

Protocol B: cAMP Inhibition Assay

Purpose: To verify the downstream inhibition of Adenylyl Cyclase (Gi coupling confirmation).

Methodology:

-

Cell Seeding: Plate 5-HT1-expressing cells in 96-well plates.

-

Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate basal cAMP levels.

-

Treatment: Add 6-F-THP-Indole at varying concentrations.

-

Detection: Lyse cells and quantify cAMP levels using a TR-FRET or ELISA kit.

-

Result: A dose-dependent decrease in Forskolin-stimulated cAMP confirms Gi/o agonism.

Comparison of Pharmacological Parameters

| Parameter | 6-F-THP-Indole (Putative) | RU-24969 (Reference) | Significance |

| Primary Receptor | 5-HT1B / 5-HT1F | 5-HT1A / 5-HT1B | 6-F may shift selectivity profile. |

| Coupling | Gi/o (Inhibitory) | Gi/o (Inhibitory) | Conserved signaling mechanism. |

| Metabolic Stability | High (C6 Blocked) | Moderate | Fluorine prevents C6-hydroxylation. |

| BBB Permeability | High | Moderate | Fluorine increases lipophilicity. |

Experimental Workflow Diagram

Figure 2: Step-wise validation workflow for characterizing 6-F-THP-Indole activity.

References

-

PubChem. (n.d.).[1] 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CID 11053072).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 3-THP-indole binding modes). [Link]

-

Macor, J. E., et al. (1990). The synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles and their high affinity for the 5-HT1D site. Journal of Medicinal Chemistry. (Foundational chemistry for the scaffold). [Link]

-

Wacker, D., et al. (2013). Structural features for functional selectivity at serotonin receptors. Science. (Structural basis for 5-HT receptor activation). [Link]

Sources

Biological activity of fluorinated tetrahydropyridinyl-indole derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Tetrahydropyridinyl-Indole Derivatives

Introduction: A Trifecta of Pharmacological Innovation

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on the intelligent combination of pharmacologically validated structural motifs. The indole nucleus stands as a quintessential "privileged scaffold," a recurring feature in numerous natural products and synthetic drugs celebrated for its wide-ranging biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate electronic properties, thereby fine-tuning the compound's interaction with biological targets.[3][4] Fluorine-containing compounds now represent approximately 20-25% of all approved small-molecule pharmaceuticals.[3]

When these two powerful components are fused with a tetrahydropyridine ring—a motif known for its presence in compounds targeting the central nervous system—the result is a class of molecules with immense therapeutic potential: the fluorinated tetrahydropyridinyl-indole derivatives. This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of this promising chemical class, offering insights for researchers and drug development professionals.

Potent Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The indole scaffold is a cornerstone of many anticancer agents, and its fluorinated derivatives have shown significant promise.[1][5] The fusion of a tetrahydropyridinyl ring adds a three-dimensional complexity that can enhance binding to specific protein targets.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. Fluorinated bis-indole derivatives have demonstrated potent inhibitory activity against key kinases implicated in cancer, such as Fms-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR), which are often overactive in acute myeloid leukemia (AML).[5] For instance, the FDA-approved drug Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, features a fluorinated indolinone core and is used to treat renal cell carcinoma and other cancers.[5][6]

Furthermore, many of these compounds induce programmed cell death, or apoptosis, in cancer cells. Treatment of cancer cell lines like PC-3 (prostate cancer) with glyoxylamide-based 6-fluoroindole derivatives has been shown to increase levels of cleaved PARP1, a key marker of apoptosis.[5]

Structure-Activity Relationship (SAR)

The precise placement of the fluorine atom is critical for activity. Studies on fluorinated bis-indole derivatives revealed that a fluorine atom at the C-5 position could reduce activity at both FLT3 and PDGFR kinases, suggesting that the fluorine may interact with the inner binding pocket in a way that is less favorable than other substitutions.[5] Conversely, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a compound bearing a fluorine atom at the C-6 position was the most potent analogue, displaying double-digit nanomolar potency in its biological assay.[7] This highlights the context-dependent impact of fluorine substitution.

Data Presentation: Cytotoxicity of Fluorinated Indole Derivatives

The following table summarizes the cytotoxic activity of representative fluorinated indole derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Source |

| 16c | Fluorinated Indolinone | HuH7 (Hepatocellular) | 1.1 | [5] |

| 16c | Fluorinated Indolinone | HepG2 (Hepatocellular) | 0.4 | [5] |

| 32b | 6-Fluoroindole | HeLa (Cervical) | 22.34 | [5] |

| 32b | 6-Fluoroindole | PC-3 (Prostate) | 24.05 | [5] |

| 34b | Fluorinated Bis-indole | A549 (Lung) | 0.8 | [5] |

| 9a | Fluorinated Lepidiline | HeLa (Cervical) | 0.019 | [8] |

Experimental Protocol: WST-8 Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cells.

-

Cell Seeding: Plate human cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluorinated tetrahydropyridinyl-indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

WST-8 Addition: Add 10 µL of WST-8 reagent (e.g., CCK-8) to each well.

-

Final Incubation: Incubate for another 1-4 hours until a visible color change occurs.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Kinase Inhibition Pathway

Caption: Simplified RTK signaling pathway inhibited by a fluorinated derivative.

Broad-Spectrum Antiviral Activity

Indole derivatives have long been investigated for their antiviral properties, with notable examples including Arbidol and Delavirdine.[9] The incorporation of fluorine can dramatically enhance potency, leading to compounds with activity against challenging viruses like HIV and HCV.[10]

Mechanism of Action: Enzyme and Entry Inhibition

Fluorinated indole derivatives often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[9][10] They bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral DNA synthesis. The fluorine atom can improve binding affinity and metabolic stability, overcoming resistance seen with earlier generation NNRTIs.[10]

Against Hepatitis C virus (HCV), fluorinated isoindoline derivatives have been shown to inhibit the NS3-NS4A protease, an enzyme essential for processing the viral polyprotein into mature, functional proteins.[10] Other tetracyclic indole scaffolds with fluorine substitutions have emerged as potent inhibitors of multiple HCV genotypes.[11]

Structure-Activity Relationship (SAR)

In the development of anti-HCV agents, a tetracyclic indole derivative with a fluoro group at the C-12 position was a noteworthy inhibitor across all HCV genotypes.[11] For anti-HIV agents, SAR studies have demonstrated that the presence of a fluorine atom at the C-5 position of the indole ring, combined with an ethyl group at C-3, can improve potency against wild-type reverse transcriptase by over 10-fold compared to the non-fluorinated analogue.[10]

Data Presentation: Anti-HCV Activity of Fluorinated Indoles

| Compound Series | Target | Potency (EC50) | Source |

| Fluorinated Indole Carboxamide | HIV-1 WT | 2.0 - 5.8 nM | [10] |

| 7-Fluoro-indole Heteroaryl-carboxamide | HCV | 0.0058 nM | [10] |

| N-benzyl-substituted tetrahydroindole | HCV (gt 2a) | 2.6 µM | [11] |

Experimental Protocol: HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit viral RNA replication.

-

Cell Culture: Use Huh-7 cells that harbor a subgenomic HCV replicon, which contains the HCV non-structural genes (NS3 to NS5B) and a reporter gene (e.g., luciferase).

-

Compound Plating: Plate the Huh-7 replicon cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of the test compounds.

-

Incubation: Incubate the cells for 72 hours to allow for HCV replication.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

Cytotoxicity Assessment: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not cell death.

-

Data Analysis: Normalize the reporter signal to cell viability. Calculate the EC50 value, the concentration at which the compound inhibits HCV replication by 50%.

Visualization: Antiviral Screening Workflow

Caption: Activation of the NRF2 antioxidant pathway by a fluorinated derivative.

Conclusion and Future Outlook

Fluorinated tetrahydropyridinyl-indole derivatives represent a highly versatile and potent class of molecules with demonstrated efficacy across multiple therapeutic areas, including oncology, virology, and neurodegenerative disease. The strategic incorporation of fluorine modulates the pharmacokinetic and pharmacodynamic properties of the privileged indole scaffold, while the tetrahydropyridine ring provides structural diversity crucial for specific target engagement.

Future research should focus on multi-target drug design, creating single compounds that can address the complex, multifactorial nature of diseases like cancer and Alzheimer's. Further exploration into novel fluorination techniques and asymmetric synthesis will enable the creation of more complex and stereochemically defined derivatives. As our understanding of the intricate roles these compounds play in modulating cellular pathways continues to grow, so too will their potential to become next-generation therapeutics.

References

-

Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

A review on recent developments of indole-containing antiviral agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C. (2024). Royal Society of Chemistry. [Link]

-

Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI. (2022). MDPI. [Link]

-

Design, synthesis, and anti-influenza A virus activity evaluation of novel indole containing derivatives of triazole. (2025). ResearchGate. [Link]

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2025). Frontiers. [Link]

-

Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry. (2020). ACS Publications. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate. [Link]

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Fluorine-containing indoles. (2018). Daneshyari. [Link]

-

Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis of 3-Fluoroindoles via Photoredox Catalysis. (n.d.). Organic Chemistry Portal. [Link]

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI. (2023). MDPI. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). Taylor & Francis Online. [Link]

-

Fluorinated terpenoids and their fluorine-containing derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. (2023). MDPI. [Link]

-

Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. (n.d.). ChemRxiv. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024). MDPI. [Link]

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Indole: A Promising Scaffold For Biological Activity. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (2024). Hilaris Publisher. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (2024). Hilaris Publisher. [Link]

Sources

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. daneshyari.com [daneshyari.com]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Multifaceted Modulator of Central Nervous System Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Neuropharmacology

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS). Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. When coupled with a tetrahydropyridine moiety, the resulting 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole framework emerges as a versatile platform for modulating key neurotransmitter systems, including the serotonergic and dopaminergic pathways. This technical guide provides a comprehensive pharmacological profile of a specific derivative within this class: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole .

While direct, extensive pharmacological data for this specific molecule is not yet prevalent in publicly accessible literature, a robust profile can be constructed through the careful analysis of structure-activity relationships (SAR) of closely related analogs. The strategic placement of a fluorine atom at the 6-position of the indole ring is a well-established medicinal chemistry tactic to enhance metabolic stability and modulate receptor affinity. This guide will, therefore, synthesize available information on analogous compounds to project a scientifically grounded pharmacological profile for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, highlighting its potential as a multi-target CNS agent.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃FN₂ | PubChem[1] |

| Molecular Weight | 216.25 g/mol | PubChem[1] |

| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | PubChem[1] |

| CAS Number | 180161-14-2 | PubChem[1] |

| SMILES | C1CNCC=C1C2=CNC3=C2C=CC(=C3)F | PubChem[1] |

Projected Pharmacological Profile: A Multi-Target Ligand

Based on the extensive research into 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, it is hypothesized that 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole will exhibit significant affinity for a range of dopamine and serotonin receptors. The 6-fluoro substitution is anticipated to fine-tune these interactions, potentially enhancing selectivity and conferring a unique functional profile.

Dopamine D2 Receptor (D2R) Affinity: A Potential for Antipsychotic and Mood-Stabilizing Effects

A significant body of research points to the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold as a potent ligand for the dopamine D2 receptor.[2] Many analogs within this class have been characterized as D2R partial agonists, a mechanism that is highly sought after for the treatment of schizophrenia and other psychotic disorders. D2R partial agonism offers the potential to stabilize dopaminergic neurotransmission, reducing the positive symptoms of psychosis without the motor side effects associated with full D2R antagonism.[3]

The introduction of a 6-fluoro group is a common strategy to modulate the electronic properties of the indole ring, which can influence receptor binding. It is plausible that this substitution in 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole could enhance its affinity and intrinsic activity at the D2R, positioning it as a potential antipsychotic or mood-stabilizing agent.

Serotonin Receptor Modulation: A Gateway to Diverse Therapeutic Applications

The versatility of the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole core extends to its interactions with multiple serotonin (5-HT) receptor subtypes.

-

5-HT1A Receptor (5-HT1AR) Activity: Many analogs demonstrate activity at the 5-HT1A receptor, often as partial agonists.[2] This activity is a hallmark of many anxiolytic and antidepressant medications. The synergistic activation of 5-HT1A receptors alongside D2R partial agonism is a promising strategy for developing novel antipsychotics with improved efficacy against negative symptoms and cognitive deficits.[3]

-

5-HT6 Receptor (5-HT6R) Antagonism: The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold has been a fertile ground for the discovery of potent 5-HT6 receptor antagonists.[2] Antagonism of the 5-HT6 receptor is a well-validated pro-cognitive strategy, with several compounds in clinical development for the treatment of Alzheimer's disease and other dementias. The 6-fluoro substitution could potentially enhance the affinity of the molecule for the 5-HT6 receptor, adding a pro-cognitive dimension to its pharmacological profile.

-

5-HT7 Receptor (5-HT7R) Blockade: Several multifunctional ligands based on this scaffold also exhibit antagonist activity at the 5-HT7 receptor.[2] Blockade of 5-HT7 receptors has been implicated in antidepressant, anxiolytic, and procognitive effects.

The following diagram illustrates the projected multi-target engagement of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Caption: Projected multi-target engagement of the compound.

Experimental Protocols for Pharmacological Characterization

To validate the projected pharmacological profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from recombinant cell lines stably expressing the human dopamine D2, serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors.

-

Assay Buffer: Prepare an appropriate assay buffer for each receptor type.

-

Radioligand: Select a suitable radioligand for each receptor with high affinity and specificity (e.g., [³H]Spiperone for D2R, [³H]8-OH-DPAT for 5-HT1AR, [³H]LSD for 5-HT6R, [³H]SB-269970 for 5-HT7R).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole).

-

Incubation and Filtration: Incubate the mixture at an appropriate temperature for a specified time to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand binding assay.

Caption: Workflow for in vitro radioligand binding assays.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole at its target receptors.

Methodology (Example for D2R Partial Agonism):

-

Cell Culture: Use a recombinant cell line expressing the human dopamine D2 receptor and a reporter system (e.g., cAMP-responsive element-luciferase).

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound alone (to assess agonist activity) or in the presence of a known D2R agonist (e.g., quinpirole) to assess antagonist activity.

-

Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values. The maximal response relative to a full agonist will determine the degree of partial agonism.

In Vivo Behavioral Models

Objective: To evaluate the in vivo efficacy of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in animal models relevant to its potential therapeutic indications.

Examples of Relevant Models:

-

Antipsychotic Activity:

-

Amphetamine- or Phencyclidine (PCP)-induced Hyperlocomotion: Assess the ability of the compound to attenuate stimulant-induced hyperactivity in rodents.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Evaluate the compound's ability to reverse deficits in sensorimotor gating induced by psychotomimetic agents.

-

-

Antidepressant and Anxiolytic Activity:

-

Forced Swim Test (FST) or Tail Suspension Test (TST): Measure the compound's ability to reduce immobility time, indicative of an antidepressant-like effect.

-

Elevated Plus Maze (EPM) or Light-Dark Box Test: Assess the anxiolytic potential of the compound by measuring the time spent in the open arms or light compartment.

-

-

Pro-cognitive Activity:

-

Novel Object Recognition (NOR) Test: Evaluate the compound's ability to improve recognition memory in rodents.

-

Morris Water Maze (MWM): Assess the effect of the compound on spatial learning and memory.

-

Conclusion and Future Directions

Based on a thorough analysis of the structure-activity relationships of its analogs, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole emerges as a highly promising CNS drug candidate with a projected multi-target pharmacological profile. Its potential to act as a dopamine D2 receptor partial agonist, coupled with modulatory activity at key serotonin receptors (5-HT1A, 5-HT6, and 5-HT7), suggests a broad therapeutic potential spanning psychotic, mood, and cognitive disorders.

The strategic incorporation of the 6-fluoro substituent is anticipated to confer favorable pharmacokinetic properties, enhancing its drug-like potential. However, it is imperative that the projected pharmacological profile presented in this guide be validated through rigorous experimental investigation. The detailed in vitro and in vivo protocols outlined herein provide a clear roadmap for the comprehensive characterization of this intriguing molecule.

Future research should focus on elucidating the precise binding affinities and functional activities at a wider range of CNS targets. In vivo studies will be critical to confirm its therapeutic efficacy and to establish a clear safety profile. The exploration of this and related compounds holds significant promise for the development of the next generation of CNS therapeutics with improved efficacy and tolerability.

References

Due to the predictive nature of this profile, direct references for the pharmacological activity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole are not available. The following references provide the basis for the structure-activity relationship analysis and the projected profile.

-

PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. National Center for Biotechnology Information. Retrieved from a publicly available database.[1]

-

A publication detailing the synthesis and SAR of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as multifunctional ligands. (This is a placeholder for a representative scientific article that would support the SAR claims, as direct citations for the specific compound are unavailable).[2]

-

A review article on the role of dopamine D2 receptor partial agonists in the treatment of schizophrenia. (This is a placeholder for a representative review article).[3]

- A research paper describing the pro-cognitive effects of 5-HT6 receptor antagonists.

- A publication on the therapeutic potential of 5-HT7 receptor antagonists.

Sources

- 1. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Synthesis, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a fluorinated heterocyclic compound with a structure suggestive of significant central nervous system (CNS) activity. This technical guide provides a comprehensive literature review of this molecule, detailing its chemical properties, plausible synthetic routes, and an in-depth analysis of its potential pharmacological profile. Drawing upon data from structurally related compounds, this document explores its likely interactions with key neurotransmitter systems, particularly serotonin and GABA receptors, and discusses its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this and similar indole derivatives.

Introduction: The Significance of Fluorinated Indole Scaffolds in Neuropharmacology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design. The introduction of a fluorine atom to the indole ring can dramatically alter a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The tetrahydropyridine moiety is also a common feature in centrally acting drugs, often conferring affinity for various neurotransmitter receptors.[4]

The convergence of these three structural motifs—a fluorinated indole core linked to a tetrahydropyridine ring—in 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole suggests a strong potential for CNS activity. This guide will synthesize the available information to provide a detailed understanding of this compelling molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is presented in the table below, based on available data.[5]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃FN₂ | [5] |

| Molecular Weight | 216.25 g/mol | [5] |

| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | [5] |

| CAS Number | 180161-14-2 | [5] |

| SMILES | C1CNCC=C1C2=CNC3=C2C=CC(=C3)F | [5] |

| InChI Key | FBWKDFSEFVFKFY-UHFFFAOYSA-N | [5] |

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the indole and tetrahydropyridine rings, suggesting a key carbon-carbon bond formation step.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

The following protocol outlines a feasible synthetic route:

Step 1: Synthesis of 6-fluoroindole

6-fluoroindole can be synthesized from commercially available precursors such as 2-fluoro-6-nitrotoluene through a condensation reaction followed by reductive cyclization.[6]

Step 2: Synthesis of N-protected-4-piperidone

4-piperidone is commercially available and can be protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.

Step 3: Coupling of 6-fluoroindole and N-protected-4-piperidone

A Fischer indole synthesis variation or a palladium-catalyzed cross-coupling reaction could be employed to form the C-C bond between the indole and piperidone moieties.

Step 4: Formation of the Tetrahydropyridine Ring

Dehydration of the resulting tertiary alcohol from the previous step, followed by deprotection of the nitrogen, would yield the desired tetrahydropyridine ring.

Pharmacological Profile: A Focus on Serotonin and GABA Receptors

Based on the pharmacology of structurally analogous compounds, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is predicted to exhibit significant activity at serotonin (5-HT) receptors and may also interact with GABA receptors.

Serotonin (5-HT) Receptor Interactions

The indole and tetrahydropyridine moieties are common pharmacophores in ligands for various serotonin receptor subtypes.

-

5-HT₆ Receptor Agonism: A study on a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles demonstrated potent agonistic activity at the 5-HT₆ receptor.[7] Given the structural similarity, it is highly probable that 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole also acts as a 5-HT₆ receptor agonist.

-

5-HT₁B Receptor Agonism: A structurally related compound, 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, was identified as a potent and selective 5-HT₁B receptor agonist.[8] This suggests that the tetrahydropyridinyl indole scaffold has a propensity for binding to this receptor subtype.

GABA Receptor Interactions

While direct evidence is limited, one source suggests that 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may bind to GABA receptors and cause respiratory depression in animals. The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and modulation of GABA receptors can lead to sedative, anxiolytic, and anticonvulsant effects.[9] Further investigation is required to confirm and characterize this interaction.

Caption: Potential biological targets of the molecule.

Potential Therapeutic Applications

The predicted pharmacological profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole suggests several potential therapeutic applications:

-

Cognitive Enhancement: Agonism at the 5-HT₆ receptor has been investigated as a potential mechanism for improving cognitive function, particularly in neurodegenerative disorders like Alzheimer's disease.

-

Anxiety and Depression: Modulation of both serotonergic and GABAergic systems is a cornerstone of treatment for anxiety and depressive disorders.[9]

-

Other CNS Disorders: The diverse roles of serotonin in the brain suggest that this compound could be explored for a range of other neurological and psychiatric conditions.

Future Directions and Research Recommendations

The information presented in this guide highlights 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a molecule of significant interest for neuropharmacological research. To fully elucidate its potential, the following research is recommended:

-

Development and Optimization of a Synthetic Route: A robust and scalable synthesis is crucial for producing sufficient quantities of the compound for detailed biological evaluation.

-

In Vitro Pharmacological Profiling: Comprehensive screening against a panel of CNS receptors, particularly serotonin and GABA receptor subtypes, is necessary to determine its precise binding affinities and functional activities.

-

In Vivo Behavioral Studies: Animal models of cognition, anxiety, and depression should be employed to assess the compound's therapeutic potential.

-

Pharmacokinetic and Toxicological Evaluation: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for any further drug development efforts.

Conclusion

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a promising, yet underexplored, scaffold for the development of novel CNS-acting agents. Its structural features strongly suggest interactions with key neurotransmitter systems, paving the way for potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a solid foundation for future research and development endeavors focused on this intriguing molecule.

References

[10] Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link] PubMed. (n.d.). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Retrieved from [Link] [7] PubMed. (n.d.). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Retrieved from [Link] [11] PubMed Central. (n.d.). Flavonoid modulation of GABAA receptors. Retrieved from [Link] [5] PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Retrieved from [Link] [12] SciSpace. (n.d.). Flavonoid Actions on Receptors for the Inhibitory Neurotransmitter GABA. Retrieved from [Link] [13] ResearchGate. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved from [Link] PubMed. (n.d.). a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole. Retrieved from [Link] [8] ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link] [2] ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. Retrieved from [Link] [3] PubMed Central. (n.d.). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. Retrieved from [Link] [4] ResearchGate. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link] [14] PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link] [15] PubMed. (n.d.). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Retrieved from [Link] [1] Frontiers. (n.d.). Transgenic line for characterizing GABA-receptor expression to study the neural basis of olfaction in the yellow-fever mosquito. Retrieved from [Link] [9] ResearchGate. (n.d.). Blockbuster drugs containing fluorinated indoles. Retrieved from [Link]

Sources

- 1. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The role of the serotonergic and GABA system in translational approaches in drug discovery for anxiety disorders [frontiersin.org]

- 10. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 11. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in various solvents

An In-depth Technical Guide to the Solubility of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. Poorly soluble compounds present significant challenges in drug formulation and development, often leading to high doses and variable therapeutic outcomes.[1] This guide provides a comprehensive technical overview of the solubility profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound with structural motifs common in modern medicinal chemistry. We will explore its physicochemical properties, predictive analysis of its solubility behavior, a detailed protocol for its experimental determination via the gold-standard shake-flask method, and an interpretation of the resulting data within the framework of the Biopharmaceutical Classification System (BCS). This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and structurally related compounds.

Introduction to the Compound and the Imperative of Solubility

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a novel chemical entity featuring a fluorinated indole scaffold linked to a tetrahydropyridine ring. The indole nucleus is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2] The fluorine substituent can modulate metabolic stability and binding affinity, while the tetrahydropyridine moiety introduces a basic, ionizable center.

The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids.[3] For oral solid dosage forms, an API must first dissolve in the gastrointestinal tract before it can be absorbed into systemic circulation.[4] Consequently, solubility is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5] A comprehensive understanding of a compound's solubility across different solvent systems and pH ranges is therefore not merely a characterization step, but a critical prerequisite for successful formulation and clinical development.[6]

Key Physicochemical Properties (Computed):

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃FN₂ | PubChem[7] |

| Molecular Weight | 216.25 g/mol | PubChem[7] |

| XLogP3 | 1.9 | PubChem[7] |

| Hydrogen Bond Donors | 2 | PubChem[7] |

| Hydrogen Bond Acceptors | 2 | PubChem[7] |

Predictive Analysis of Solubility Behavior

A molecule's structure dictates its solubility. By dissecting the key functional groups of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, we can anticipate its behavior in aqueous media.

-